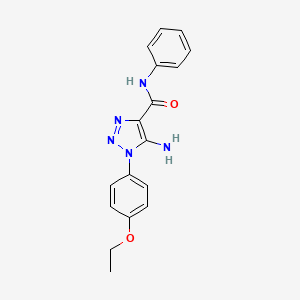

![molecular formula C13H21N3S B4537859 N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4537859.png)

N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea

Descripción general

Descripción

N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea, commonly known as DMABT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Aplicaciones Científicas De Investigación

Cancer Therapy

Research has shown that modifications of thiourea derivatives can lead to compounds with potent activity against cancer cells. For example, a study described a platinum-acridine agent that, through the substitution of thiourea with an amidine group, exhibited enhanced cytotoxicity in non-small-cell lung cancer both in vitro and in vivo, indicating its potential as a non-cross-linking platinum agent with activity against this cancer type (Zhidong Ma et al., 2008). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines, incorporating a dimethylaminoethyl group, demonstrated potent growth inhibitory properties against various cancer cell lines, suggesting their significance in developing new anticancer agents (L. Deady et al., 2003).

Alzheimer's Disease Diagnosis

A study utilized a hydrophobic radiofluorinated derivative of a compound similar in structure to N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea for positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique is expected to facilitate diagnostic assessments and assist in response-monitoring during experimental treatments, highlighting its application in understanding and managing Alzheimer's disease (K. Shoghi-Jadid et al., 2002).

Polymer Science

The polymer science application involves the synthesis of sterically stabilized polystyrene latex particles using cationic block copolymers and macromonomers with potential as stimulus-responsive particulate emulsifiers for oil-in-water emulsions. The research demonstrates how the dimethylaminoethyl group's inclusion in polymer chemistry can lead to the development of innovative materials with specialized applications (J. Amalvy et al., 2004).

Antifertility Research

Antioestrogenic and antifertility compounds incorporating 2-(NN-Dialkylamino)ethyl ethers of some stilbene-4,4'-diol and 4,4'-dihydroxybibenzyl derivatives were synthesized and tested for antioestrogenic and antifertility activity. This study indicates the potential use of these compounds in developing antifertility agents, showcasing the broader applications of the dimethylaminoethyl group in medicinal chemistry (D. J. Collins et al., 1967).

Propiedades

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-[(4-methylphenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3S/c1-11-4-6-12(7-5-11)10-15-13(17)14-8-9-16(2)3/h4-7H,8-10H2,1-3H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYAMHVRQUWWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=S)NCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

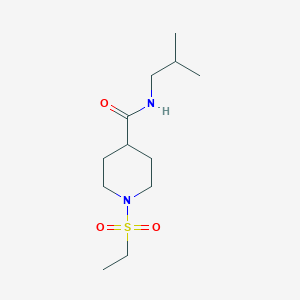

![4-allyl-3-(5-bromo-1-benzofuran-2-yl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4537783.png)

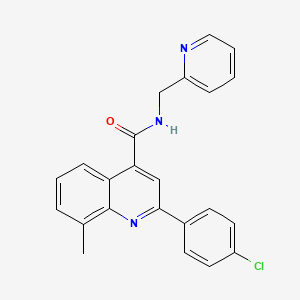

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4537787.png)

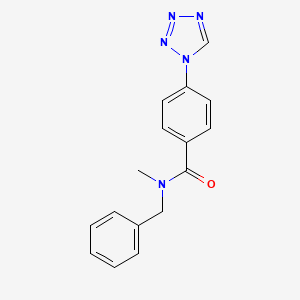

![N-[4-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4537797.png)

![3-allyl-5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4537804.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4537815.png)

![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4537828.png)

![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4537835.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4537864.png)

![2-{[({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzamide](/img/structure/B4537874.png)

![6-benzyl-3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4537888.png)